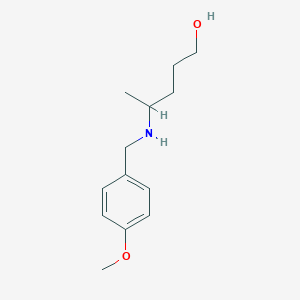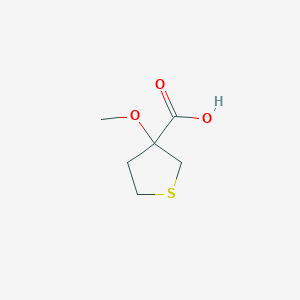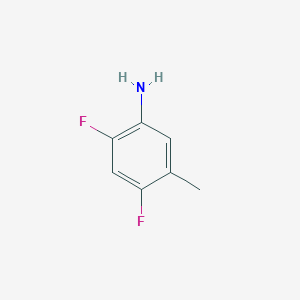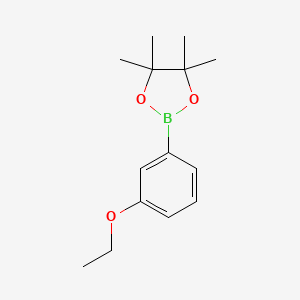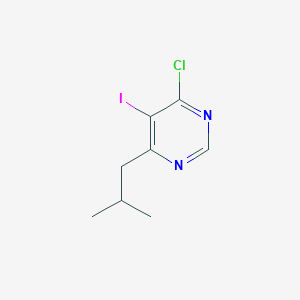
4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine is a heterocyclic compound with the molecular formula C8H10ClIN2 and a molecular weight of 296.54 . It is also known as CIIMP. The IUPAC name for this compound is 4-chloro-5-iodo-6-isobutylpyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine is 1S/C8H10ClIN2/c1-5(2)3-6-7(10)8(9)12-4-11-6/h4-5H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine include a molecular weight of 296.54 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Alkynyl Derivatives : The compound is utilized in the synthesis of various alkynyl derivatives through palladium-catalyzed cross-coupling reactions, contributing to the development of novel heterocyclic systems (Tumkevičius & Masevičius, 2007).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines : This compound plays a role in the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, which are important in the development of new chemical compounds (Schlosser, Lefebvre, & Ondi, 2006).
Photolysis in Chemical Synthesis : The photolysis of this compound in different solutions is studied for the production of various pyrimidine derivatives, which are significant in synthetic chemistry (Allen et al., 1977).
Biological Applications
Antiviral Activity : Some derivatives of the compound have shown potential antiviral activities, especially against retroviruses, highlighting its importance in medicinal chemistry (Hocková et al., 2003).
Anti-TMV Activity : Derivatives of this compound have been studied for their anti-Tobacco Mosaic Virus (TMV) activity, indicating potential applications in the field of plant protection and pesticide research (Xu-Ning Wei, 2011).
DNA Photoproducts Analysis : The compound is instrumental in studies related to DNA photoproducts, which are significant in understanding the impact of UV radiation on genetic material (Douki et al., 1995).
Material Science and Optics
- Nonlinear Optical Properties : The pyrimidine derivatives, including those related to this compound, have been explored for their nonlinear optical properties, which are important for applications in optoelectronics and material science (Hussain et al., 2020).
Safety and Hazards
The safety data sheet (SDS) for 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine was not found in the search results. Therefore, it is recommended to handle this compound with the same precautions as other chemicals. Always use personal protective equipment, work in a well-ventilated area, and avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
4-chloro-5-iodo-6-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2/c1-5(2)3-6-7(10)8(9)12-4-11-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCOSIBASBMFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NC=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)

amine](/img/structure/B1432374.png)
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)
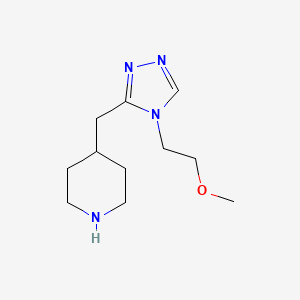

![1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione](/img/structure/B1432378.png)
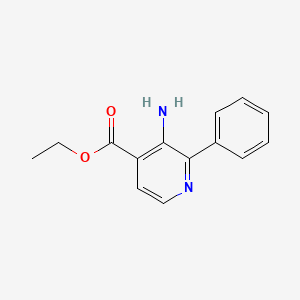
![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)
